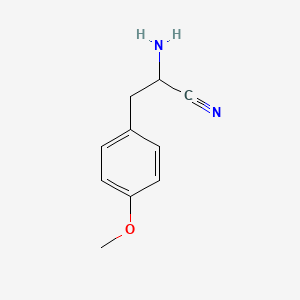

2-Amino-3-(4-methoxyphenyl)propanenitrile

Description

2-Amino-3-(4-methoxyphenyl)propanenitrile is a nitrile-containing organic compound characterized by a methoxy-substituted phenyl group at the 4-position and an amino group at the β-carbon of the propanenitrile backbone.

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNMVZHOFFKGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Strecker Mechanism

The Strecker amino acid synthesis, first reported in 1850, remains a foundational method for synthesizing α-aminonitriles, which are precursors to amino acids. For 2-amino-3-(4-methoxyphenyl)propanenitrile, the reaction involves:

-

Imine Formation : Condensation of 4-methoxybenzaldehyde with ammonia to form an imine intermediate.

-

Cyanide Addition : Nucleophilic attack by cyanide ion (CN⁻) on the imine, yielding the α-aminonitrile product.

The general reaction is represented as:

In practice, ammonium chloride (NH₄Cl) and potassium cyanide (KCN) are often used to generate HCN in situ, enhancing safety. The reaction typically proceeds at 60–75°C under 0.1–0.4 MPa pressure, achieving conversions exceeding 90%.

Industrial Modifications

A patented method for the structurally analogous L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochlorate provides insights into scalable adaptations:

-

Step 1 : Veratone (3,4-dimethoxyacetophenone), cyanide source, NH₄Cl, and ammonia react under pressure to form a racemic α-aminonitrile.

-

Step 2 : Chiral resolution using L(+)-2,3-dihydroxy succinic acid isolates the desired enantiomer, followed by hydrochloric acid treatment to yield the hydrochlorate salt.

Although this protocol targets a dimethylated derivative, substituting veratone with 4-methoxybenzaldehyde and omitting the methyl group could directly yield this compound. The method emphasizes recyclable solvents (e.g., ethanol) and achieves 92% conversion with minimal wastewater.

Cyanoethylation of Amines

Yttrium Nitrate-Catalyzed Reaction

Recent advances in cyanoethylation demonstrate the utility of lanthanide catalysts for synthesizing β-aminopropanenitriles. A yttrium nitrate-promoted protocol involves:

-

Michael Addition : Reaction of 4-methoxyaniline with acrylonitrile in the presence of Y(NO₃)₃.

-

Catalytic Cycle : Y³⁺ coordinates to the amine’s lone pair, activating the acrylonitrile for nucleophilic attack.

The reaction proceeds at room temperature in aqueous ethanol, yielding 3-(4-methoxyphenylamino)propanenitrile as an intermediate. Subsequent hydrolysis or functionalization could access the target compound, though direct evidence for this specific transformation remains limited.

Resolution Techniques for Enantiomeric Control

Diastereomeric Salt Formation

Racemic α-aminonitriles synthesized via Strecker reactions require resolution to isolate enantiomers. The patent in employs L(+)-2,3-dihydroxy succinic acid as a resolving agent:

-

Diastereomer Formation : The resolving agent binds preferentially to one enantiomer, forming a less soluble salt.

-

Crystallization : Selective precipitation isolates the desired diastereomer, which is then treated with HCl to regenerate the free amine.

This method reduces resolving agent consumption by 50% compared to earlier techniques and avoids pH adjustments, simplifying industrial workflows.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-3-(4-methoxyphenyl)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Isomers and Substituted Analogs

Positional Isomerism: 3-Methoxy vs. 4-Methoxy Derivatives

- 2-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 344359-33-7): Structural similarity score: 0.86 . The hydroxyl group in place of nitrile increases polarity, affecting solubility and hydrogen-bonding capacity.

Halogen-Substituted Analog: Fluorine Introduction

- 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile (CAS 1437433-68-5): Molecular formula: C₁₀H₁₁FN₂O; molecular weight: 194.21 g/mol .

Hydroxyphenyl Variant

- 2-Amino-3-(4-hydroxyphenyl)propanenitrile: Replacing methoxy with hydroxyl increases acidity (pKa ~10 for phenolic OH vs. ~-2 for methoxy) . The hydroxyl group facilitates hydrogen bonding, impacting solubility and crystal packing, but may reduce stability under oxidative conditions.

Comparison with Malononitrile Derivatives

Extended Conjugation Systems ()

- 2-Amino-3-((E)-(4-(bis(4-methoxyphenyl)amino)benzylidene)amino)maleonitrile: Synthesized via Schiff base formation between 4-(bis(4-methoxyphenyl)amino)benzaldehyde and 2,3-diaminomaleonitrile under reflux . Extended π-conjugation and multiple methoxy groups improve charge transport, making it suitable for organic solar cells. X-ray diffraction confirms planar geometry, critical for stacking in solid-state devices .

Crystallographic and Solubility Considerations

- Chromene Carbonitrile Derivative (): Structure: 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate. The solvate (propan-2-one) improves crystallinity and solubility in apolar solvents, a trait shared with nitrile-containing analogs. Crystal system: Orthorhombic or monoclinic (common among methoxyphenyl derivatives), influencing mechanical stability .

Biological Activity

2-Amino-3-(4-methoxyphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C10H12N2O

- Molecular Weight : Approximately 192.22 g/mol

- Functional Groups : Amino group (-NH2), nitrile group (-C≡N), and a para-methoxy-substituted phenyl ring.

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study involving magnetic nanoparticles coated with related compounds demonstrated significant antibacterial effects against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The observed inhibition zones suggest that compounds similar to this compound can effectively disrupt bacterial growth, potentially due to the generation of reactive oxygen species (ROS) that damage bacterial membranes and DNA .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 20 | 10 |

The mechanism behind the antibacterial activity is thought to involve:

- Electromagnetic Interactions : The positively charged nanoparticles interact with the negatively charged bacterial membranes, leading to structural disruption.

- ROS Generation : The presence of nanoparticles facilitates the production of ROS, which are detrimental to bacterial viability .

Cytotoxicity Studies

While exploring the biological activity, it is crucial to assess the cytotoxic effects of this compound on human cell lines. Preliminary studies should be conducted to determine the compound's IC50 values against various cell lines, ensuring that therapeutic applications do not compromise human cell viability.

Case Studies and Research Findings

- Antibacterial Activity : A study focused on the synthesis of magnetic nanoparticles functionalized with thiazole derivatives showed that related compounds could effectively inhibit bacterial growth, indicating a promising avenue for further exploration of this compound in antimicrobial applications .

- Inhibition of Secretion Systems : A dissertation discussed the potential for compounds similar to this compound to inhibit type III secretion systems in bacteria, which are critical for pathogenicity. This suggests that such compounds could be valuable in developing new antibacterial therapies targeting virulence factors .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-(4-methoxyphenyl)propanenitrile in academic research?

The compound can be synthesized via multi-step reactions starting from 4-methoxybenzaldehyde. A common approach involves:

- Knoevenagel condensation : Reacting 4-methoxybenzaldehyde with malononitrile to form a cyanoacrylate intermediate.

- Reductive amination : Reducing the intermediate with a catalyst (e.g., Pd/C or NaBH4) to introduce the amino group . Alternative routes may use Strecker synthesis or nucleophilic substitution on pre-functionalized propanenitrile backbones .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH3) and nitrile carbon (δ ~120 ppm).

- IR spectroscopy : A sharp peak at ~2240 cm confirms the nitrile group.

- Mass spectrometry (HRMS) : To verify molecular weight (CHNO, theoretical MW: 190.17 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. What is the reactivity of the nitrile group in this compound under acidic vs. basic conditions?

- Acidic hydrolysis : Converts nitrile to carboxylic acid (e.g., using HSO/HO) via an intermediate amide.

- Basic conditions : Forms amides (e.g., with NaOH/HO) or undergoes nucleophilic substitution (e.g., with Grignard reagents) .

Q. How can computational modeling predict the biological interactions of this compound?

Use molecular docking (AutoDock, Schrödinger) to simulate binding with target enzymes (e.g., kinases). DFT calculations (Gaussian) can optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationships .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition : Measure IC values against target proteins (e.g., tyrosine kinases) using fluorescence-based assays .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Systematically vary parameters:

- Solvent polarity (e.g., DMF vs. MeCN).

- Catalyst loading (e.g., 5% vs. 10% Pd/C).

- Temperature (room temp vs. reflux). Use DOE (Design of Experiments) to identify critical factors .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions on the methoxyphenyl ring?

- Directing groups : Use the amino group to guide substitution to the para position.

- Lewis acid catalysts (e.g., AlCl) to stabilize transition states.

- Steric effects from the propanenitrile chain may favor meta substitution .

Q. How does this compound participate in multicomponent reactions (MCRs)?

It can act as a nitrile donor in Ugi-type reactions , combining with aldehydes, amines, and isocyanides to form peptide-like derivatives. Optimize solvent (e.g., MeOH) and temperature (40–60°C) for higher yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.